8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8

Catalog No.
S814363
CAS No.
1330189-17-7
M.F
C13H20BrNO2
M. Wt
310.261
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d...

CAS Number

1330189-17-7

Product Name

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8

IUPAC Name

8-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione

Molecular Formula

C13H20BrNO2

Molecular Weight

310.261

InChI

InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2

InChI Key

QQCVFKSWYYHXMA-IFBDEUHTSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr

Applications in Pharmacology

Buspirone-d8, the deuterated form of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, is a valuable tool in preclinical studies investigating the pharmacological properties of buspirone, a medication used to treat anxiety disorders. Buspirone's mechanism of action is not fully understood, but it is believed to interact with serotonin receptors in the brain []. Due to the incorporation of deuterium atoms (isotopes of hydrogen with a neutron), Buspirone-d8 offers several advantages for research:

  • Metabolic Stability: The deuterium atoms slow down the breakdown of Buspirone-d8 by the body's enzymes, allowing for longer-lasting effects and easier detection in biological samples [].
  • Internal Standard: Buspirone-d8 can be used as an internal standard in mass spectrometry analysis of buspirone in blood or tissue samples. The presence of the deuterium atoms creates a slight difference in mass compared to the non-deuterated form, allowing researchers to accurately quantify the amount of buspirone present [].

Applications in Pharmacokinetic Studies

Buspirone-d8 is valuable in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. By administering Buspirone-d8 alongside buspirone, researchers can track the movement of the drug through the body and measure its concentration in different tissues over time. This information helps scientists understand how effectively the medication is delivered to its target site and how long it remains active [].

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 is a synthetic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework with a nitrogen atom incorporated into the ring system. The compound's molecular formula is C${13}$H${20}$BrN${1}$O${2}$, and it features a bromobutyl substituent that enhances its chemical reactivity and biological activity. The presence of deuterium (d8) in its structure indicates that it has been isotopically labeled, which can be useful in various analytical applications.

Typical of spirocyclic compounds. Key reactions include:

  • Alkylation Reactions: The compound can be synthesized through alkylation of 8H-8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane in the presence of a base such as sodium hydride or potassium carbonate in an inert solvent (e.g., chloroform or dimethylformamide) at controlled temperatures (10-20 °C) .
  • Formation of Derivatives: It can react with piperazine to form various derivatives, which may exhibit enhanced pharmacological properties .

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 has shown potential biological activity, particularly as an anxiolytic agent. Compounds related to this structure have been studied for their effects on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in anxiety and depression treatment . Additionally, it may possess anticancer properties, contributing to antiproliferative activity against certain cancer cell lines .

The synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 typically involves the following steps:

  • Preparation of 8H-8-azaspiro[4.5]decane-7,9-dione: This precursor is synthesized through established methods involving cyclization reactions.
  • Alkylation with 1,4-Dibromobutane: The precursor is treated with 1,4-dibromobutane in the presence of an acid binder and an inert solvent to yield 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.
  • Deuteration: The final product can be isotopically labeled using deuterated solvents or reagents during synthesis to obtain the d8 variant .

This compound has several applications:

  • Pharmaceutical Research: Due to its anxiolytic and potential anticancer properties, it is studied for drug development aimed at treating anxiety disorders and certain types of cancer.
  • Analytical Chemistry: The deuterated version can be used in NMR spectroscopy and other analytical techniques where isotopic labeling improves resolution and sensitivity.

Interaction studies involving 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 focus on its binding affinity to serotonin receptors and other targets within the central nervous system. These studies help elucidate its mechanism of action and potential side effects when used as a therapeutic agent.

Several compounds share structural similarities with 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
BuspironeBuspironeA well-known anxiolytic agent; acts as a selective agonist for serotonin receptors .
8-(4-Pyrimidinyl)-1-piperazinebutanolSimilar spirocyclic structureExhibits anxiolytic effects; used in similar therapeutic contexts .
1-(2-Pyrimidinyl)piperazine derivativesContains piperazine moietyKnown for their antidepressant properties; structurally related but differ in substituents .

Uniqueness

The uniqueness of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 lies in its specific bromobutyl substitution and deuteration, which may enhance its pharmacokinetic properties compared to other similar compounds. Its spirocyclic framework also offers distinct interactions with biological targets that are not present in linear analogs.

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 (CAS: 1330189-17-7) is a deuterated analog of the parent compound 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. Its molecular formula is $$ \text{C}{13}\text{H}{12}\text{D}8\text{BrNO}2 $$, with a molecular weight of 310.26 g/mol. The IUPAC name reflects its spirocyclic architecture: an azaspiro[4.5]decane core fused with two ketone groups at positions 7 and 9, substituted by a 4-bromobutyl chain at the nitrogen atom. The deuterium atoms are incorporated at all eight hydrogen positions on the butyl moiety, enhancing its utility in mass spectrometry-based analyses.

Key structural features include:

  • Spirocyclic core: A bicyclic system comprising a cyclohexane ring fused to a pyrrolidine-like structure via a shared nitrogen atom.
  • Functional groups: Two ketone groups (at C7 and C9) and a brominated alkyl chain (at N8).
  • Deuterium labeling: Full deuteration of the butyl side chain (positions 1–4), critical for isotopic tracing in pharmacokinetic studies.
PropertyValueSource
CAS Number1330189-17-7
Molecular Formula$$ \text{C}{13}\text{H}{12}\text{D}8\text{BrNO}2 $$
Molecular Weight310.26 g/mol
SMILESBrCCCCN1C(=O)CC2(CCCC2)CC1=O
InChI KeyUUWDXSQYQJYQMY-QQWSHZOOSA-N

Historical Context in Spirocyclic Chemistry

Spirocyclic compounds, first reported by Adolf von Baeyer in 1900, gained prominence due to their three-dimensional rigidity and conformational stability. The azaspiro[4.5]decane scaffold emerged in the 1960s as a template for neuroactive agents, notably buspirone, an anxiolytic drug targeting serotonin receptors. The bromobutyl-substituted variant was synthesized in the 1990s to study metabolic pathways of buspirone, with deuterated forms like 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 developed in the 2000s to enable precise isotope dilution assays.

The compound’s spirocyclic architecture minimizes π-π stacking interactions, reducing nonspecific binding in biological systems. Its synthetic accessibility via cyclization of γ-bromoalkylamines with diketones (e.g., cyclohexanedione) has made it a model for studying spiroannulation reactions.

Significance in Pharmaceutical Analysis and Research

This deuterated spirocycle serves two primary roles in drug development:

Isotopic Internal Standard

As a stable isotope-labeled analog, it quantifies buspirone and related metabolites in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS). Its deuterated side chain ensures nearly identical chromatographic behavior to the non-deuterated analyte while providing distinct mass transitions (e.g., m/z 394.28 → 122.00 vs. 386.24 → 122.10). This enables precise pharmacokinetic profiling without interference from endogenous compounds.

Mechanistic Probe

The bromobutyl moiety allows site-specific modifications to explore structure-activity relationships (SAR) in serotonin receptor ligands. For example:

  • The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.
  • Deuterium labeling isolates metabolic pathways; studies show deuteration reduces CYP450-mediated oxidation rates by 20–40%, extending half-life in vivo.

Synthetic Intermediate

The compound is a precursor to deuterated buspirone analogs, which are used to:

  • Track drug distribution in tissues via isotope-ratio imaging.
  • Validate receptor binding assays by distinguishing parent drugs from metabolites.

Molecular Structure and Configuration

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 represents a deuterium-labeled derivative of a spirocyclic glutarimide compound with the molecular formula C13H12D8BrNO2 and a molecular weight of 310.26 grams per mole [1]. The compound is assigned the Chemical Abstracts Service number 1330189-17-7, distinguishing it from its non-deuterated analog [1]. The molecular structure comprises a central spirocyclic framework where two ring systems share a common quaternary carbon atom, creating a three-dimensional architecture characteristic of spiro compounds [2] [4].

The non-deuterated parent structure exhibits the canonical Simplified Molecular Input Line Entry System representation as C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr, indicating the connectivity pattern of the spirocyclic scaffold [2] [4]. The International Chemical Identifier key for the unlabeled compound is QQCVFKSWYYHXMA-UHFFFAOYSA-N, providing a unique structural fingerprint for database identification [2] [4]. The bromobutyl substituent extends from the nitrogen atom of the glutarimide ring, introducing additional conformational flexibility and reactivity sites within the molecular framework [4].

Spirocyclic Framework Analysis

The spirocyclic architecture of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 consists of a five-membered glutarimide ring fused to a six-membered cyclohexane ring through a shared quaternary carbon atom [36]. This spiro junction creates a rigid three-dimensional structure where the two rings are positioned in perpendicular planes, eliminating coplanarity and reducing conformational entropy [36]. The quaternary carbon forms four sp3 bonds, establishing tetrahedral geometry at the spiro center with bond angles approximating 109.5 degrees [37] [38].

The glutarimide ring adopts an envelope or half-chair conformation, characteristic of five-membered rings containing heteroatoms [38]. Puckering parameters for similar glutarimide systems typically show Q2 values ranging from 0.25 to 0.31 with phase angles between 70 and 320 degrees [38]. The cyclohexane portion of the spirocyclic framework preferentially adopts a chair conformation, minimizing steric interactions and achieving optimal bond angles [38] [39].

Structural analysis of related spirocyclic compounds reveals that spiro junction bond distances remain relatively consistent regardless of substituent variations [38]. The spiro carbon-carbon bond lengths typically measure between 1.51 and 1.53 Angstroms, while bond angles at the spiro center range from 102 to 120 degrees depending on ring size and substituent effects [38]. The perpendicular arrangement of the ring systems in spirocyclic compounds enhances solubility properties and prevents intermolecular π-system interactions that could lead to aggregation [36].

Deuteration Pattern and Isotope Distribution

The deuteration pattern in 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 involves the incorporation of eight deuterium atoms, as indicated by the d8 designation [1] [12]. The deuterium substitution creates an isotopologue with a mass increase of approximately 8.056 atomic mass units compared to the non-deuterated parent compound [30] [35]. This mass shift enables precise identification and quantification using high-resolution mass spectrometry techniques [35].

Deuterium incorporation in organic molecules typically occurs through hydrogen-deuterium exchange reactions or synthetic pathways utilizing deuterated reagents [30] [32]. The specific positioning of deuterium atoms influences the isotope distribution pattern observable in mass spectrometry, creating characteristic peak clusters that reflect the number and distribution of heavy isotopes [33] [35]. For compounds containing eight deuterium atoms, the molecular ion peak appears at mass-to-charge ratio values shifted by the cumulative mass of the incorporated deuterium atoms [35].

The isotopic purity of deuterated compounds represents a critical parameter for analytical applications [35]. High-resolution mass spectrometry analysis reveals the presence of multiple isotopologues, including species with varying degrees of deuterium incorporation due to incomplete exchange or synthetic limitations [35]. The isotopic enrichment pattern can be characterized by examining the relative abundances of molecular ion peaks corresponding to different levels of deuterium substitution, providing insights into the efficiency and selectivity of the deuteration process [33] [35].

Spectroscopic Properties

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 exhibits characteristic features resulting from deuterium substitution [27] [32]. Proton nuclear magnetic resonance spectra show reduced or absent signals at positions where deuterium atoms replace hydrogen atoms, enabling identification of deuteration sites [33]. The remaining proton signals display typical chemical shift patterns for spirocyclic glutarimide compounds, with carbonyl-adjacent methylene protons appearing in the 2.3-2.8 parts per million region [24] [27].

Carbon-13 nuclear magnetic resonance analysis reveals secondary isotope effects arising from deuterium substitution [32]. Carbons directly bonded to deuterium atoms exhibit upfield shifts of 0.1-0.3 parts per million compared to their protiated analogs, while β-carbons show smaller downfield shifts [32]. The glutarimide carbonyl carbons typically resonate around 175-180 parts per million, consistent with the electron-withdrawing nature of the nitrogen substituent [24] [27].

Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation and can quantify isotopic enrichment levels [34]. The deuterium signals appear as broad resonances due to the quadrupolar nature of the deuterium nucleus, with chemical shifts corresponding to the original proton positions scaled by the deuterium gyromagnetic ratio [34]. Integration of deuterium signals relative to internal standards enables precise determination of deuterium content and isotopic purity [34].

Mass Spectrometry Profile

Mass spectrometry analysis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 reveals a molecular ion peak at mass-to-charge ratio 310.26 in positive ionization mode, reflecting the incorporation of eight deuterium atoms [1] [35]. The isotope pattern displays characteristic peak clusters separated by one mass unit intervals, corresponding to species with different numbers of deuterium atoms [33] [35]. High-resolution mass spectrometry enables distinction between the deuterated compound and naturally occurring isotopologues of the non-deuterated parent [35].

Fragmentation patterns in tandem mass spectrometry experiments provide structural information while preserving deuterium labeling in specific fragments [33]. Common fragmentation pathways include loss of the bromobutyl side chain, generating fragment ions that retain or lose deuterium atoms depending on their structural origin [33]. The presence of bromine introduces characteristic isotope doublets separated by approximately two mass units, reflecting the natural abundance of bromine-79 and bromine-81 isotopes [16].

Collision-induced dissociation experiments reveal that deuterium atoms may undergo scrambling or exchange processes during fragmentation, particularly at elevated collision energies [33]. This phenomenon necessitates careful optimization of mass spectrometry conditions to preserve the original deuteration pattern and obtain reliable structural information [33]. The stability of deuterium labeling during ionization and fragmentation processes depends on the specific chemical environment and the strength of carbon-deuterium bonds relative to carbon-hydrogen bonds [16] [33].

Infrared Spectroscopy Features

Infrared spectroscopy of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 exhibits characteristic absorption bands that reflect both the spirocyclic glutarimide structure and deuterium substitution effects [17] [19]. The carbonyl stretching vibrations of the glutarimide ring appear as strong, sharp bands in the 1650-1750 reciprocal centimeters region, typical of cyclic imide functional groups [17] [19]. The exact frequency depends on the electronic environment and conformational constraints imposed by the spirocyclic framework [17].

Deuterium substitution significantly affects the vibrational spectrum by shifting carbon-deuterium stretching frequencies to lower wavenumbers compared to their carbon-hydrogen analogs [31]. Carbon-deuterium stretching vibrations typically appear in the 2100-2300 reciprocal centimeters region, well-separated from carbon-hydrogen stretches that occur around 2900-3100 reciprocal centimeters [31]. The intensity and multiplicity of these bands provide information about the number and environment of deuterium atoms in the molecule [31].

The spirocyclic structure introduces additional complexity in the infrared spectrum through coupling of vibrational modes across the fused ring system [18]. Ring breathing modes and skeletal vibrations appear in the fingerprint region below 1500 reciprocal centimeters, creating a characteristic pattern that serves as a structural fingerprint [18]. The presence of the bromobutyl substituent contributes additional carbon-halogen stretching vibrations around 600-700 reciprocal centimeters, providing further confirmation of structural identity [19].

X-ray Crystallography Data

X-ray crystallography analysis of spirocyclic glutarimide compounds, including derivatives structurally related to 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8, reveals detailed three-dimensional structural parameters [21] [26]. Single crystal diffraction studies demonstrate that the spiro junction maintains tetrahedral geometry with bond angles close to the ideal 109.5 degrees [21] [38]. The glutarimide ring consistently adopts envelope conformations with specific puckering parameters that minimize steric interactions [21] [38].

Crystallographic analysis of nitrogen-acyl glutarimide systems shows characteristic bond length patterns [26]. The nitrogen-carbonyl carbon bonds typically measure 1.45-1.48 Angstroms, reflecting partial double bond character due to resonance stabilization [26]. Carbonyl carbon-oxygen bonds range from 1.19-1.22 Angstroms, consistent with typical ketone functionality [26]. The spiro carbon exhibits bond lengths of 1.51-1.53 Angstroms to adjacent ring carbons, indicating normal single bond character [38].

Crystal packing arrangements in spirocyclic compounds often involve hydrogen bonding interactions and weak intermolecular forces [21] [22]. The three-dimensional nature of spiro compounds creates unique packing geometries that influence solid-state properties such as melting point and solubility [21]. The presence of deuterium atoms may affect crystal packing through altered hydrogen bonding patterns, although the overall structural framework remains largely unchanged compared to protiated analogs [22].

Structural ParameterTypical Value RangeReference Compounds
Spiro Junction C-C Bond Length1.51-1.53 ÅRelated spirocyclic systems [38]
N-C(O) Bond Length1.45-1.48 ÅN-acyl glutarimides [26]
C=O Bond Length1.19-1.22 ÅGlutarimide carbonyls [26]
Spiro Junction Angle107-115°Tetrahedral geometry [38]
Glutarimide Ring PuckeringQ₂ = 0.25-0.31Five-membered rings [38]
Spectroscopic TechniqueKey FeaturesDeuterium Effects
¹H Nuclear Magnetic ResonanceReduced signals at deuterated positionsIsotope shift patterns [32] [33]
¹³C Nuclear Magnetic ResonanceSecondary isotope effects0.1-0.3 ppm upfield shifts [32]
²H Nuclear Magnetic ResonanceDirect deuterium observationQuadrupolar broadening [34]
Mass SpectrometryMolecular ion at m/z 310.26+8.056 amu mass shift [1] [35]
Infrared SpectroscopyC=O stretch 1650-1750 cm⁻¹C-D stretch 2100-2300 cm⁻¹ [17] [31]

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 represents a deuterium-labeled version of the non-deuterated parent compound, exhibiting distinctive physical constants that reflect the influence of isotopic substitution. The compound possesses the Chemical Abstracts Service registry number 1330189-17-7 [1] and maintains a molecular formula of C₁₃H₁₂D₈BrNO₂, where eight deuterium atoms replace hydrogen atoms in the bromobutyl chain [1] [2].

Molecular Weight Characteristics

The molecular weight of the deuterated compound is 310.26 g/mol [1] [2], representing a mass increase of 8.05 g/mol compared to the non-deuterated analogue (302.21 g/mol) [3] [4]. This 2.66% mass increase corresponds precisely to the replacement of eight hydrogen atoms with deuterium atoms, yielding an average mass increment of 1.006 g/mol per deuterium substitution [1]. The molecular weight difference reflects the fundamental nuclear properties of deuterium, which contains one neutron and one proton compared to protium hydrogen containing only one proton [5].

Physical State and Appearance

The deuterated compound manifests as a pale yellow oily matter [6] [7], contrasting with the clear colorless oil appearance of the non-deuterated parent compound [8]. This difference in coloration may arise from subtle alterations in electronic transitions or vibrational properties induced by deuterium substitution [9]. The oily consistency remains consistent between both isotopic forms, indicating that the gross physical state is not significantly affected by deuteration [6] [8].

Structural Identifiers

The International Union of Pure and Applied Chemistry name for the deuterated compound is 8-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione [10] [7], specifically indicating the positions of deuterium substitution within the bromobutyl substituent. The International Chemical Identifier incorporates isotopic information with the designation "i3D2,4D2,7D2,8D2" indicating the deuterium positions [1] [10]. The InChI Key QQCVFKSWYYHXMA-IFBDEUHTSA-N differs from the non-deuterated version only in the stereochemical descriptor, reflecting the isotopic labeling [1] [3].

Purity Specifications

Commercial preparations of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 typically exhibit purities of 98% [6] [11] [7], which is comparable to the greater than 95% purity specifications for the non-deuterated analogue [8] [4]. The high purity standards reflect the analytical requirements for stable isotope-labeled compounds used in pharmaceutical research and analytical applications [12].

Solubility Parameters

The solubility characteristics of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 demonstrate notable differences from its non-deuterated counterpart, particularly in organic solvents commonly employed in pharmaceutical and analytical applications.

Organic Solvent Solubility

The deuterated compound exhibits enhanced solubility in dichloromethane, ethyl acetate, and methanol [13] [7] compared to the non-deuterated analogue, which shows only slight solubility in dichloromethane and methanol [14]. This improvement in solubility represents a significant physicochemical modification resulting from deuterium substitution [9]. The enhanced solubility may be attributed to altered intermolecular interactions and hydrogen bonding patterns characteristic of deuterated compounds [15] [16].

Research on deuterated pharmaceutical compounds has demonstrated that deuterium incorporation can lead to increased solubility through modifications in crystal packing and intermolecular forces [9]. The stronger carbon-deuterium bonds compared to carbon-hydrogen bonds can influence the overall molecular interactions with solvent molecules, potentially explaining the observed solubility enhancement [17] [18].

Solvent Compatibility Profile

The deuterated compound maintains compatibility with chloroform and dimethyl sulfoxide, solvents known to dissolve the non-deuterated parent compound [6] [8]. This solvent compatibility profile makes the deuterated compound suitable for various analytical techniques including nuclear magnetic resonance spectroscopy and liquid chromatography applications [19] [12].

The improved solubility characteristics of the deuterated compound have practical implications for analytical methodology development, potentially requiring modified sample preparation protocols compared to the non-deuterated analogue [20]. The enhanced dissolution properties may influence bioavailability and pharmacokinetic parameters if the compound were to be used in biological systems [21].

Stability Profile

The stability characteristics of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 are influenced by the inherent properties of deuterium substitution, which typically confers enhanced chemical stability compared to hydrogen-containing analogues.

Isotopic Stability Effects

Deuterium substitution generally results in increased bond strength due to the lower zero-point energy of carbon-deuterium bonds compared to carbon-hydrogen bonds [15] [17]. This fundamental difference in bond energetics can lead to enhanced stability against various degradation pathways including thermal, oxidative, and photolytic processes [17] [22]. The kinetic isotope effect associated with deuterium substitution often results in slower reaction rates for processes involving bond breaking at deuterated positions [23] [24].

Storage Conditions and Requirements

The deuterated compound requires storage at 2-8°C under refrigerated conditions [1] [6] [7], which is consistent with recommendations for deuterated compounds to minimize potential degradation and maintain isotopic integrity [19] [25]. Storage under inert atmosphere conditions (argon or nitrogen) and protection from light and moisture are standard practices for deuterated compounds to prevent exchange reactions and oxidative degradation [19] [25].

Long-term stability studies of deuterated compounds have demonstrated that proper storage conditions can maintain chemical and isotopic purity for extended periods [26]. The storage requirements align with general recommendations for stable isotope-labeled compounds used in analytical and pharmaceutical applications [19] [12].

Degradation Pathway Considerations

The deuterium kinetic isotope effect can significantly alter degradation kinetics, with deuterated compounds typically exhibiting slower degradation rates than their hydrogen analogues [17] [22]. Studies on compound stability under various stress conditions have shown that deuterated pharmaceutical compounds can exhibit 12-58% different degradation rates depending on storage conditions [26]. The enhanced stability profile of deuterated compounds makes them valuable as internal standards in analytical applications due to their chemical similarity to the parent compound while maintaining analytical distinguishability [12] [20].

Structural Comparison with Non-deuterated Analogue

The structural relationship between 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 and its non-deuterated analogue reveals the specific impact of deuterium substitution on molecular architecture and physicochemical properties.

Molecular Framework Conservation

Both compounds share identical core spirocyclic frameworks comprising the 8-azaspiro[4.5]decane-7,9-dione scaffold [1] [3]. The spirocyclic structure consists of a bicyclic system with a nitrogen atom incorporated into the ring system, featuring two ketone functional groups at positions 7 and 9 [27] [28]. The bromobutyl substituent maintains the same connectivity pattern in both isotopic forms, with deuterium replacement occurring exclusively at the butyl chain carbons [1] [10].

The preservation of the core molecular architecture ensures that the deuterated compound retains the essential structural features responsible for its chemical and biological properties while introducing the analytical advantages of isotopic labeling [12] [29]. Crystal structure analyses of deuterated compounds have shown that isotopic substitution typically results in minimal structural changes, with bond length and angle differences generally less than 1% [9].

Isotopic Substitution Pattern

The deuterium substitution pattern in 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 is precisely defined, with eight deuterium atoms replacing hydrogen atoms at positions 1,1,2,2,3,3,4,4 of the bromobutyl chain [1] [10] [7]. This substitution pattern is specifically indicated in the IUPAC nomenclature and International Chemical Identifier, providing unambiguous identification of the deuterated positions [1] [10].

The systematic deuterium labeling of the entire bromobutyl chain represents a comprehensive isotopic modification that can be utilized for metabolic studies and analytical applications [12] [21]. The complete deuteration of the alkyl chain ensures maximum isotopic distinction from the parent compound while maintaining structural integrity [29].

Physicochemical Property Modifications

The deuterium substitution results in several measurable differences between the two compounds, including the 2.66% increase in molecular weight, altered solubility characteristics, and modified vibrational spectra [1] [9]. The deuterated compound exhibits enhanced solubility in organic solvents, which may be attributed to altered intermolecular interactions and crystal packing effects [9] [16].

Spectroscopic differences between the compounds include characteristic shifts in infrared and Raman spectra, with carbon-deuterium stretching frequencies appearing at lower wavenumbers compared to carbon-hydrogen bonds [9] [23]. These spectroscopic distinctions provide analytical methods for distinguishing between the deuterated and non-deuterated forms [29] [20].

XLogP3

3.1

Dates

Last modified: 04-14-2024

Explore Compound Types